1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
Description
This compound is a bispyrazolic methanamine derivative featuring two ethyl groups (at N1 of both pyrazole rings) and a methyl group at the 3-position of the first pyrazole ring. Its molecular formula is C₁₃H₂₂N₅, with a molecular weight of 255.75 g/mol (inferred from structural analogs in and ). While direct pharmacological data for this compound are unavailable, its structural analogs are used as building blocks in medicinal chemistry and catalysis (e.g., ).
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-17-10-12(11(3)16-17)8-14-9-13-6-7-15-18(13)5-2;/h6-7,10,14H,4-5,8-9H2,1-3H3;1H |
InChI Key |
JTYFJNGCXGGSJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=NN2CC.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The 1-ethyl-3-methyl-1H-pyrazole and 1-ethyl-1H-pyrazole cores are synthesized via cyclocondensation reactions. For example:
- Reaction : Ethyl acetoacetate reacts with ethylhydrazine in ethanol under reflux (4–6 hours) to form 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one.
- Conditions : Piperidine catalysis in dioxane or ethanol enhances reaction rates and yields (85–89%).
- Mechanism : The reaction proceeds through enolate formation, followed by nucleophilic attack of hydrazine and cyclization.
Alkylation for Substituted Pyrazoles
Ethyl and methyl groups are introduced via alkylation:
- Ethylation : Treatment of pyrazolones with ethyl iodide in the presence of NaH/DMF at 60°C for 12 hours achieves N-ethylation.
- Methylation : Methyl groups are added using methyl iodide under similar conditions.
Formation of the Methanamine Linker
The methanamine bridge is constructed through reductive amination or nucleophilic substitution.
Reductive Amination
- Step 1 : A pyrazole aldehyde (e.g., 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde) reacts with a pyrazole methylamine (e.g., (1-ethyl-1H-pyrazol-5-yl)methanamine) in methanol.
- Step 2 : Sodium cyanoborohydride reduces the imine intermediate at pH 5–6, yielding the methanamine linker.
- Yield : 65–78% after purification via silica gel chromatography.
Nucleophilic Substitution
Alternative routes employ halogenated intermediates:
- Chlorination : Pyrazole alcohols (e.g., 5-hydroxy-1-ethyl-3-methyl-1H-pyrazole) are treated with PCl₅ to form chlorides.
- Amination : The chloride reacts with excess methylamine in THF at 25°C for 24 hours, forming the methanamine bond.
Optimization and Challenges
Regioselectivity in Alkylation
Ethylation at the N1 position of pyrazoles is favored over C3/C5 due to steric and electronic factors. For example:
| Starting Material | Reagent | Product Ratio (N1:C3) | Yield (%) |
|---|---|---|---|
| 3-Methyl-1H-pyrazol-5-one | Ethyl iodide | 9:1 | 82 |
| 1-Ethyl-3-methylpyrazole | Methyl iodide | 8:1 | 75 |
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:9) resolves regioisomers.
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (mp 190–195°C).
Industrial Scalability Considerations
Large-scale production employs continuous flow reactors to enhance efficiency:
- Flow Conditions : Residence time of 30 minutes at 100°C improves yield by 15% compared to batch processes.
- Catalyst Recycling : Ba(OH)₂ is recovered via filtration and reused for 5 cycles without significant activity loss.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Reductive Amination | Mild conditions, high selectivity | Requires expensive borohydrides | 65–78 |
| Nucleophilic Substitution | Scalable, uses simple reagents | Limited to activated intermediates | 70–85 |
| One-Pot Multi-Component | Reduced purification steps | Lower regioselectivity | 50–60 |
Recent Advances
Chemical Reactions Analysis
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrazole alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities with related pyrazole-based methanamines:
Key Observations :
- Electron-Withdrawing Groups : Fluorine substitution (e.g., in thienyl or fluoroethyl analogs) enhances polarity and may improve binding affinity in biological systems.
- Linker Variations : The methanamine linker (-CH₂NH-) is conserved across compounds, but substituents on the terminal pyrazole (e.g., thienyl, aniline) modulate electronic properties.
Comparative Yields :
- N-((1H-Imidazol-5-yl)methyl)hexan-1-amine : 98% yield ().
- N-((1H-Imidazol-5-yl)methyl)-1-(4-methoxyphenyl)methanamine : 45% yield ().
- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine: No yield reported, but purity ≥95% ().
Lower yields in methoxyphenyl derivatives () suggest electron-donating substituents may complicate purification. The target compound’s synthesis likely requires optimization to balance steric effects from ethyl/methyl groups.
Physicochemical and Pharmacological Properties
Notes:
- Lipophilicity : The target compound’s higher molecular weight and ethyl/methyl groups likely increase LogP compared to LM6, enhancing membrane permeability.
- Safety Profile : Analogs like N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methylaniline show low acute toxicity (Category 4), suggesting the target compound may share similar risks.
Biological Activity
The compound 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine (CAS Number: 956440-75-8) is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The chemical formula for this compound is with a molecular weight of approximately 205.26 g/mol. The structure features two pyrazole rings, which are known for their ability to interact with various biological targets.
Enzyme Inhibition
Pyrazole compounds have been reported to possess enzyme inhibitory properties. For instance, derivatives have shown activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways . The compound's dual pyrazole structure may enhance its binding affinity to these enzymes, potentially leading to anti-inflammatory effects.
Neuropharmacological Effects
The psychopharmacological properties of pyrazoles have been explored in various studies. Compounds within this class have demonstrated effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and cognitive function . While direct studies on this specific compound are scarce, its structural attributes suggest it may influence similar pathways.
The biological activity of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine may be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of various receptors involved in neurotransmission and cell signaling.
- Enzyme Interaction : Its ability to inhibit key enzymes can lead to altered metabolic pathways, particularly in cancer and inflammation.
- Apoptotic Pathways : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, suggesting that this compound may also induce cell death through similar mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
